molecular formula C18H14N2O B13820010 (S)-Ph-iQuinox

(S)-Ph-iQuinox

Cat. No.: B13820010
M. Wt: 274.3 g/mol
InChI Key: LKMVAWVJSQQHRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Ph-iQuinox is a chiral compound with significant potential in various scientific fields Its unique structure and properties make it a subject of interest in chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ph-iQuinox typically involves a series of chemical reactions designed to introduce the desired chiral center and functional groups. Common synthetic routes include:

    Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to achieve the desired stereochemistry.

    Resolution of Racemates: Separating the enantiomers of a racemic mixture through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound often involves scalable processes such as:

    Catalytic Hydrogenation: Using metal catalysts to reduce precursor compounds.

    Enzymatic Synthesis: Employing enzymes to catalyze specific reactions with high enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-Ph-iQuinox undergoes various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents to form quinoxaline derivatives.

    Reduction: Using reducing agents to convert quinoxaline to dihydroquinoxaline.

    Substitution: Participating in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkyl halides, and acids are frequently used.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(S)-Ph-iQuinox has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-Ph-iQuinox involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A parent compound with similar structural features.

    Dihydroquinoxaline: A reduced form of quinoxaline.

    Quinoxaline Derivatives: Various functionalized quinoxalines with different properties.

Uniqueness of (S)-Ph-iQuinox

This compound stands out due to its chiral nature, which imparts unique stereochemical properties. This chirality can lead to enhanced biological activity and selectivity compared to its achiral counterparts.

Properties

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

2-isoquinolin-1-yl-4-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C18H14N2O/c1-2-7-14(8-3-1)16-12-21-18(20-16)17-15-9-5-4-6-13(15)10-11-19-17/h1-11,16H,12H2

InChI Key

LKMVAWVJSQQHRM-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(O1)C2=NC=CC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.